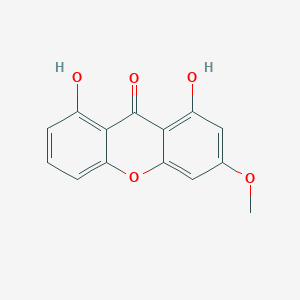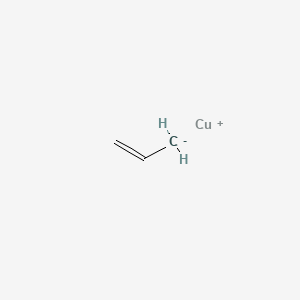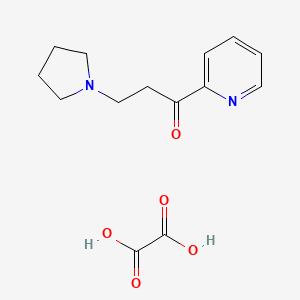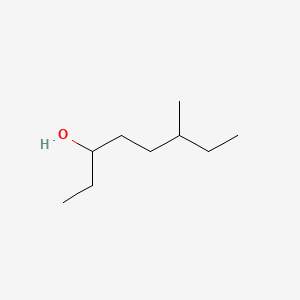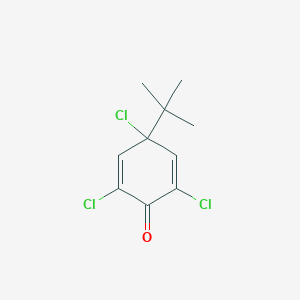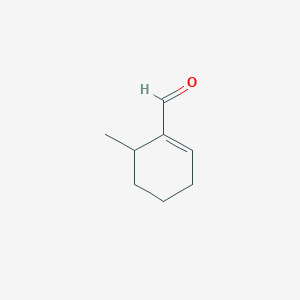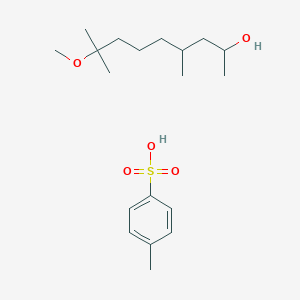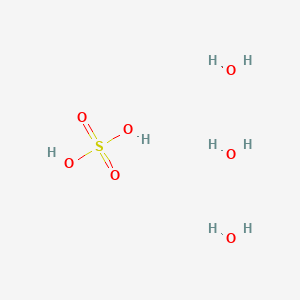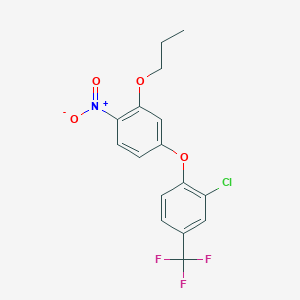
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with chloro, nitro, propoxy, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Addition of the chloro group.
Etherification: Formation of the propoxy group through a nucleophilic substitution reaction.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic compounds on biological systems.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways, such as:
Binding to enzymes or receptors: Modulating their activity.
Participating in redox reactions: Affecting cellular processes.
Interacting with nucleic acids: Influencing gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
- 2-Chloro-1-(4-nitro-3-methoxyphenoxy)-4-(trifluoromethyl)benzene
- 2-Chloro-1-(4-nitro-3-ethoxyphenoxy)-4-(trifluoromethyl)benzene
Uniqueness
The presence of the propoxy group in 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene may impart unique solubility, reactivity, and biological activity compared to its analogs. This makes it a compound of interest for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
42874-04-4 |
|---|---|
Molekularformel |
C16H13ClF3NO4 |
Molekulargewicht |
375.72 g/mol |
IUPAC-Name |
2-chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H13ClF3NO4/c1-2-7-24-15-9-11(4-5-13(15)21(22)23)25-14-6-3-10(8-12(14)17)16(18,19)20/h3-6,8-9H,2,7H2,1H3 |
InChI-Schlüssel |
QWXVISKOUHUPOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


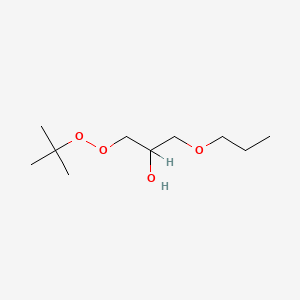
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
